N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide
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Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit antibacterial action against various strains such asS. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli . They also show antifungal activity against C. albicans and A. niger .
Mode of Action
It’s worth noting that benzimidazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the bacteria or fungi .
Biochemical Pathways
It’s known that benzimidazole derivatives can interfere with the normal functioning of various biochemical pathways in bacteria and fungi, leading to their death .
Result of Action
The compound’s antibacterial and antifungal activities suggest that it likely causes cellular damage, inhibits growth, or induces death in bacteria and fungi .
Biochemical Analysis
Biochemical Properties
N-1H-benzimidazol-2-yl-3-methylbenzamide has been found to act as an allosteric activator of human glucokinase . This means that it binds to a site on the glucokinase enzyme that is distinct from the active site, leading to a change in the enzyme’s conformation and an increase in its catalytic activity .
Cellular Effects
The activation of glucokinase by N-1H-benzimidazol-2-yl-3-methylbenzamide can have significant effects on cellular function. Glucokinase plays a key role in the regulation of glucose metabolism, and its activation can lead to increased glucose uptake and utilization, which can have a hypoglycemic effect .
Molecular Mechanism
The molecular mechanism of action of N-1H-benzimidazol-2-yl-3-methylbenzamide involves its binding to the allosteric site of the glucokinase enzyme . This binding interaction leads to a change in the conformation of the enzyme, which increases its catalytic activity .
Temporal Effects in Laboratory Settings
The effects of N-1H-benzimidazol-2-yl-3-methylbenzamide on glucokinase activity have been observed in in vitro studies
Metabolic Pathways
N-1H-benzimidazol-2-yl-3-methylbenzamide is involved in the regulation of the glucose metabolic pathway through its activation of glucokinase . This enzyme plays a key role in the first step of glycolysis, the metabolic pathway that converts glucose into pyruvate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide typically involves the reaction of 2-aminobenzimidazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N-(1H-1,3-benzodiazol-2-yl)-3-chlorobenzamide
- N-(1H-1,3-benzodiazol-2-yl)-4-methylbenzamide
Uniqueness
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position of the benzamide moiety can enhance its lipophilicity and potentially improve its ability to interact with biological targets .
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Synthesis
This compound features a benzamide structure with a benzodiazole moiety. The synthesis typically involves the reaction of 2-aminobenzimidazole with 3-methylbenzoyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane at room temperature.
Antimicrobial Activity
The compound has been studied for its antimicrobial properties , showing effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains including Candida albicans and Aspergillus niger. The mode of action involves interaction with cellular targets that disrupt normal biochemical pathways, leading to cell death or growth inhibition.
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Effective | |
Escherichia coli | Effective | |
Candida albicans | Effective | |
Aspergillus niger | Effective |
Anticancer Properties
In addition to antimicrobial properties, this compound has been investigated for anticancer activity . Studies indicate that the compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. It has been shown to interact with various signaling pathways involved in cancer progression .
Case Study: Inhibition of Cancer Cell Growth
In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines. For instance, treatment with the compound resulted in a dose-dependent decrease in cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .
The compound acts as an allosteric activator of human glucokinase, an enzyme crucial for glucose metabolism. This activation can enhance glucose uptake and utilization, potentially leading to hypoglycemic effects. Such properties make it a candidate for further investigation in metabolic disorders like diabetes.
Research Applications
This compound is also being explored for various scientific applications:
- Chemistry: Used as a building block for synthesizing more complex molecules.
- Biology: Studied for antimicrobial and anticancer properties.
- Medicine: Investigated as a potential therapeutic agent for various diseases.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14(19)18-15-16-12-7-2-3-8-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINVXCWTTZPEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.